Isopentylbenzene

Isomerization Stability Acid Catalysis Pentylbenzene Isomers

Isopentylbenzene (CAS 2049-94-7) outperforms linear n-pentylbenzene in acidic reaction environments. Its branched 3-methylbutyl substituent resists acid-catalyzed isomerization, preventing byproduct formation and maximizing synthetic yield. For analytical labs, its distinct retention on porous graphitic carbon (PGC) enables unambiguous isomer resolution in complex mixtures. In supercritical fluid applications, its unique diffusion behavior in scCO2 makes it the preferred model solute for SFE process calibration and optimization. Do not substitute—use the isomer validated for your application.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 2049-94-7
Cat. No. B1585253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentylbenzene
CAS2049-94-7
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC(C)CCC1=CC=CC=C1
InChIInChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyXNXIYYFOYIUJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopentylbenzene (CAS 2049-94-7) for Industrial & Research Applications


Isopentylbenzene (CAS 2049-94-7), also known as isoamylbenzene or (3-methylbutyl)benzene, is a branched C5-alkylbenzene with the molecular formula C11H16 and a molecular weight of 148.24 g/mol . It is a colorless liquid with a reported boiling point of 197 °C and density of 0.854 g/mL at 20 °C . As an alkylaromatic compound, it finds utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, as well as a solvent and research tool .

Why Substituting Isopentylbenzene (CAS 2049-94-7) with Other Alkylbenzenes is Problematic


The branched pentylbenzene isomers, including Isopentylbenzene, exhibit significantly different chemical behaviors compared to linear (n-pentylbenzene) or other branched analogs. This is due to the unique steric and electronic effects of the 3-methylbutyl substituent. As demonstrated in quantitative studies, these structural variations lead to measurable differences in critical performance attributes such as reactivity, isomerization resistance, and chromatographic behavior [1][2]. Therefore, assuming generic interchangeability within this class is not scientifically valid and can compromise experimental reproducibility, synthetic yield, or industrial process efficiency.

Isopentylbenzene (CAS 2049-94-7) Differentiation Data vs. Analogs


Isopentylbenzene Exhibits Superior Acid-Catalyzed Rearrangement Resistance vs. n-Pentylbenzene

Isopentylbenzene demonstrates exceptional resistance to acid-catalyzed isomerization compared to its linear analog, n-pentylbenzene. In a study examining aluminum chloride-induced rearrangements, isopentylbenzene showed no detectable isomerization after 24 hours of treatment at 80°C [1]. This is in stark contrast to n-pentylbenzene, which underwent measurable rearrangement under identical conditions.

Isomerization Stability Acid Catalysis Pentylbenzene Isomers

Isopentylbenzene's Boiling Point is a Key Differentiator from Shorter-Chain Analogs

The boiling point of isopentylbenzene (197 °C) is significantly higher than that of shorter-chain branched alkylbenzenes like isobutylbenzene (170 °C) and sec-butylbenzene (174 °C) [1][2]. This difference is substantial enough to be the basis for separation via distillation and directly impacts volatility-dependent applications.

Physical Properties Boiling Point Alkylbenzene

Isopentylbenzene's Diffusion in Supercritical CO2 is Unique Among C4-C5 Alkylbenzene Isomers

In supercritical carbon dioxide (scCO2), a green solvent used in extraction and chromatography, the binary diffusion coefficient (D12) of isopentylbenzene (3-methylbutylbenzene) differs measurably from that of other C4-C5 alkylbenzene isomers like isobutylbenzene and sec-butylbenzene [1]. The study found that none of the 14 tested semi-empirical models could accurately predict the diffusion trends for all three isomers, highlighting the complex and unique behavior of each compound under these conditions.

Supercritical Fluid Chromatography Diffusion Coefficient Carbon Dioxide

Isopentylbenzene's Chromatographic Retention is Governed by its Unique Alkyl Chain Branching

The degree of branching in the alkyl chain of pentylbenzene isomers significantly impacts their retention on porous graphitic carbon (PGC) stationary phases [1]. Isopentylbenzene, with its specific 3-methylbutyl branch, is retained differently than its linear and other branched isomers. Molecular modeling studies show that highly branched isomers like isopentylbenzene interact with the PGC surface in a distinct geometry, with the branched chain directed away from the surface, a feature not observed for less branched analogs [1].

Chromatography Retention Behavior Porous Graphitic Carbon

Recommended Application Scenarios for Isopentylbenzene (CAS 2049-94-7)


Use as a Stable Intermediate in Acidic Reaction Conditions

Based on its proven resistance to acid-catalyzed isomerization [1], isopentylbenzene is the preferred alkylbenzene building block for multi-step syntheses that involve acidic reagents, catalysts, or work-up conditions. Using isopentylbenzene instead of n-pentylbenzene can prevent the formation of isomerized byproducts, thereby improving overall yield and simplifying purification steps.

Analytical Standard for Pentylbenzene Isomer Profiling via PGC-HPLC

The distinct chromatographic retention mechanism of isopentylbenzene on porous graphitic carbon (PGC) makes it an ideal analytical standard for method development and quality control [2]. It is essential for laboratories needing to resolve and quantify isopentylbenzene in the presence of other pentylbenzene isomers, such as in complex reaction mixtures, environmental samples, or commercial product formulations.

Optimization of Supercritical Fluid Extraction (SFE) Processes

The unique diffusion behavior of isopentylbenzene in supercritical CO2, distinct from that of other C4-C5 alkylbenzenes [3], makes it a critical compound for calibrating and optimizing supercritical fluid extraction (SFE) processes. Researchers and process engineers working with natural product extraction, purification, or green chemistry applications using scCO2 can use isopentylbenzene as a model solute to fine-tune pressure and temperature parameters for maximum efficiency.

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